

Calibration and quality control procedures for Thulium-170 detectors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thulium-170**

Cat. No.: **B1219096**

[Get Quote](#)

Technical Support Center: Thulium-170 Isotope Measurement

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration, quality control, and troubleshooting of gamma-ray detectors for the measurement of **Thulium-170** (Tm-170).

Frequently Asked Questions (FAQs)

Q1: What is **Thulium-170** and what are its primary emissions?

A1: **Thulium-170** (Tm-170) is a synthetic radioisotope with a half-life of 128.6 days. It primarily decays via beta emission to Ytterbium-170 (Yb-170) and through electron capture to Erbium-170 (Er-170). For the purpose of external detection, the key emissions are the gamma rays and X-rays. The principal gamma-ray energy is 84.25 keV.[\[1\]](#)[\[2\]](#) Additionally, there are lower-energy X-ray emissions.[\[1\]](#)[\[2\]](#)

Q2: I'm looking for a "**Thulium-170** detector." Where can I find one?

A2: It's a common point of confusion, but "**Thulium-170** detector" is a misnomer. **Thulium-170** is a radioactive source, not a detector material. You will need a gamma-ray spectrometer system to detect the photons emitted by a Tm-170 source.

Q3: What type of detector is best suited for measuring **Thulium-170**?

A3: The choice of detector depends on your specific experimental needs, primarily balancing energy resolution and detection efficiency.

- High-Purity Germanium (HPGe) Detectors: These offer excellent energy resolution, which is crucial for separating the 84.25 keV gamma peak from other nearby peaks and for accurate radionuclide identification.[\[3\]](#)[\[4\]](#) They are the preferred choice for complex gamma spectra.
- Sodium Iodide (NaI(Tl)) Scintillation Detectors: NaI(Tl) detectors provide high detection efficiency, meaning they are very good at detecting a large fraction of the emitted gamma rays.[\[4\]](#)[\[5\]](#) Their energy resolution is lower than that of HPGe detectors, but they are often more cost-effective and do not require cryogenic cooling.[\[4\]](#)[\[5\]](#)
- Cadmium Telluride (CdTe) and Cadmium Zinc Telluride (CZT) Detectors: These are semiconductor detectors that offer good energy resolution, better than NaI(Tl) but not as high as HPGe.[\[4\]](#) They have the advantage of operating at or near room temperature and are available in compact sizes.

Q4: Why is calibration necessary for my detector?

A4: Calibration is essential for two main reasons:

- Energy Calibration: This process establishes a relationship between the channel number in your spectrometer's output and the actual gamma-ray energy.[\[6\]](#) This allows for the correct identification of the radionuclides in your sample.
- Efficiency Calibration: This determines the detector's ability to detect gamma rays at different energies.[\[7\]](#) It is crucial for accurately quantifying the activity of your **Thulium-170** source.

Q5: How often should I perform quality control checks on my detector system?

A5: The frequency of quality control (QC) checks depends on the stability of your system and the requirements of your experiments. However, a general guideline is:

- Daily/Before Each Use: Check the energy calibration using a known source.[\[8\]](#)
- Weekly/Bi-weekly: Monitor the detector's energy resolution (FWHM) and efficiency.[\[8\]](#)

- Periodically: Measure the background radiation to ensure it has not changed significantly.[9]

Detector Performance Characteristics

The choice of detector will depend on the specific requirements of your experiment. The following table summarizes typical performance characteristics for detectors suitable for measuring **Thulium-170**.

Feature	High-Purity Germanium (HPGe)	Sodium Iodide (NaI(Tl))	Cadmium Zinc Telluride (CZT)
Energy Resolution (FWHM at 662 keV)	~1.8 keV (0.3%)[4]	~45 keV (7%)[4]	~13 keV (2%)[4]
Relative Efficiency	High	Very High	Moderate
Operating Temperature	Cryogenic (Liquid Nitrogen)[3]	Room Temperature	Room Temperature
Cost	High	Low to Moderate	Moderate to High
Primary Use Case for Tm-170	High-precision nuclide identification, resolving complex spectra.	Routine activity measurements, high-throughput screening.	Portable and field applications, good resolution without cryogenics.

Experimental Protocols

Protocol 1: Energy Calibration for a Gamma Spectrometer

Objective: To establish a relationship between the multichannel analyzer (MCA) channel number and the gamma-ray energy.

Materials:

- Gamma spectrometer system (HPGe or NaI(Tl))
- Multichannel Analyzer (MCA)

- Standard calibration sources with well-known gamma-ray emissions across a range of energies (e.g., Americium-241, Cobalt-57, Cesium-137, Cobalt-60).

Methodology:

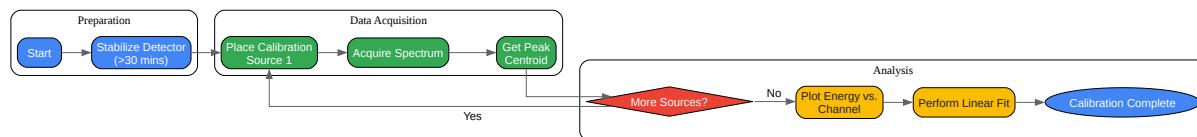
- System Warm-up: Power on the detector and electronics and allow the system to stabilize for at least 30 minutes.[\[10\]](#)
- Source Placement: Place a calibration source with a low-energy gamma emission (e.g., Americium-241 at 59.5 keV) at a reproducible distance from the detector.
- Spectrum Acquisition: Acquire a spectrum for a sufficient time to obtain a well-defined photopeak with good statistics (at least 10,000 counts in the peak).
- Peak Centroid Determination: Use the MCA software to determine the centroid channel number of the photopeak.
- Repeat for Other Energies: Repeat steps 2-4 for other calibration sources to cover the energy range of interest, ensuring you have data points both below and above the 84.25 keV peak of Tm-170.
- Calibration Curve Generation: Plot the known gamma-ray energies of the standard sources versus their corresponding peak centroid channel numbers.
- Linear Fit: Perform a linear least-squares fit to the data points. The resulting equation will be your energy calibration, allowing you to convert any channel number to an energy value.
- Verification: After calibration, acquire a spectrum from a known source not used in the calibration to verify the accuracy of the energy scale.

Protocol 2: Full-Energy Peak Efficiency Calibration

Objective: To determine the detector's efficiency at detecting the full energy of gamma rays as a function of energy.

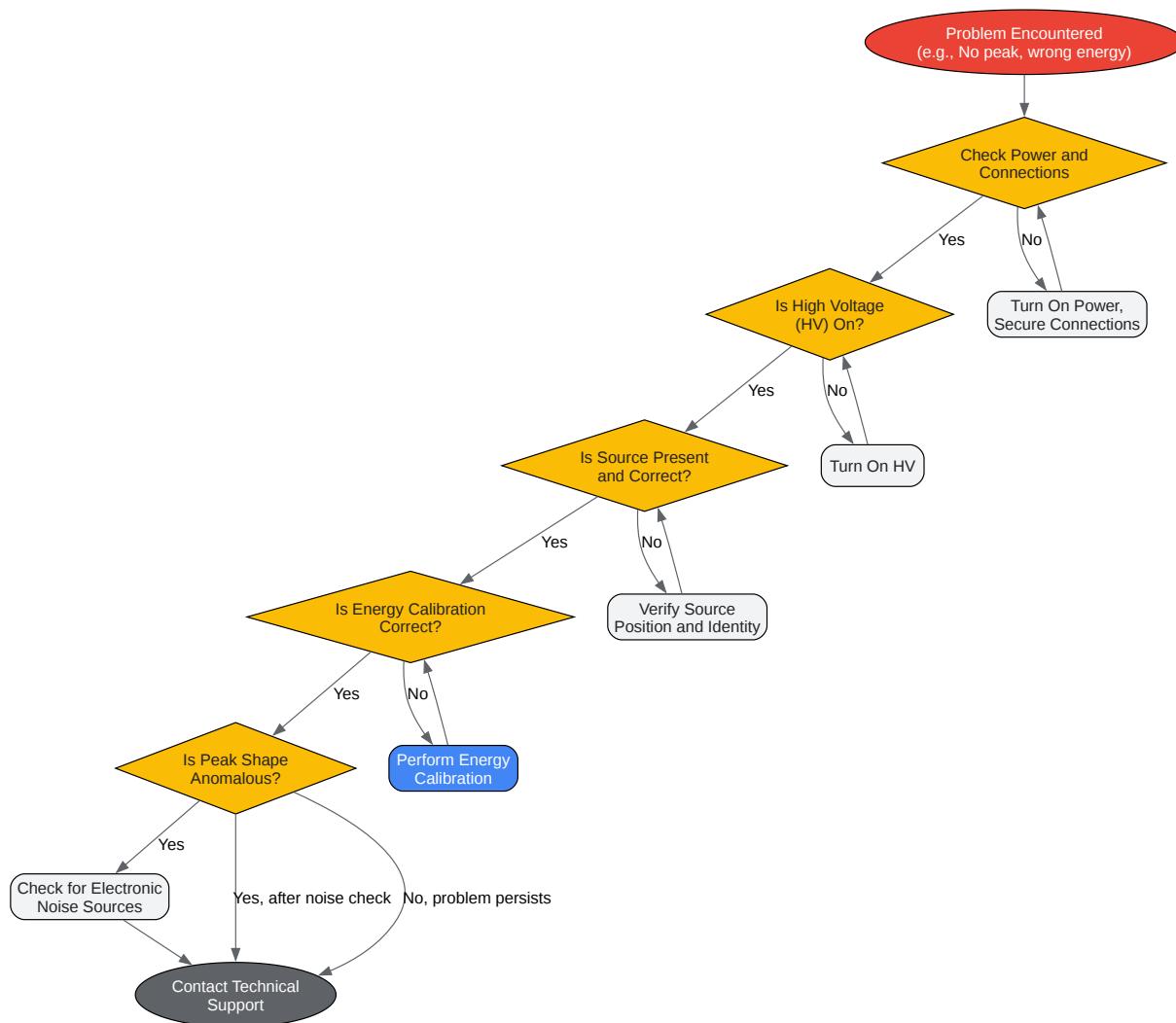
Materials:

- Energy-calibrated gamma spectrometer system.


- A set of certified standard sources with known activities and gamma-ray emission probabilities. These should cover the energy range of interest.
- A source holder that ensures reproducible geometry between the source and the detector.

Methodology:

- System Preparation: Ensure the system is powered on, stable, and has a valid energy calibration.
- Background Measurement: Acquire a background spectrum for a time period at least as long as your planned sample acquisition time. This is crucial for accurate net peak area determination.
- Source Measurement: Place a standard calibration source in the holder at a fixed and reproducible distance from the detector.
- Spectrum Acquisition: Acquire a spectrum for a time sufficient to obtain a net peak area with low statistical uncertainty (typically less than 1-2%).
- Net Peak Area Calculation: For each photopeak of interest, calculate the net peak area by subtracting the background counts under the peak from the total counts in the peak.
- Efficiency Calculation: Calculate the full-energy peak efficiency (ϵ) for each gamma-ray energy using the following formula: $\epsilon = (N / (t * A * I_y))$ Where:
 - N = Net peak area (counts)
 - t = Acquisition live time (seconds)
 - A = Activity of the standard source (Becquerels), decay-corrected to the measurement time.
 - I_y = Gamma-ray emission probability (gammas per disintegration) for the specific energy.
- Repeat for All Sources: Repeat steps 3-6 for all your calibration sources.


- Efficiency Curve Generation: Plot the calculated efficiencies as a function of gamma-ray energy.
- Fit the Curve: Fit the data with an appropriate function (e.g., a polynomial fit in a log-log plot) to create a continuous efficiency curve. This curve can then be used to determine the efficiency for any energy within the calibrated range, including the 84.25 keV of **Thulium-170**.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Energy Calibration of a Gamma Spectrometer.

[Click to download full resolution via product page](#)

Caption: Basic Troubleshooting Logic for Gamma Spectrometry.

Troubleshooting Guide

Problem: No signal or spectrum is being acquired.

Possible Cause	Suggested Solution
Power and Connections	Verify that all components (detector, MCA, computer) are powered on. Check that all cables (HV, signal, USB/Ethernet) are securely connected.
High Voltage (HV) Supply	Ensure the high voltage bias for the detector is turned on and set to the manufacturer's recommended value.
Software Settings	Confirm that the acquisition software is correctly configured and has started the acquisition process. Check for any error messages in the software.
Detector Failure	If the above steps fail, there may be an issue with the detector or preamplifier. Contact technical support.

Problem: The energy of the Tm-170 peak (84.25 keV) is incorrect.

Possible Cause	Suggested Solution
Incorrect Energy Calibration	The most likely cause. Perform a new energy calibration using standard sources as described in Protocol 1. [6]
System Instability	Large temperature fluctuations or electronic drift can shift the energy scale. Ensure the laboratory environment is stable and the electronics have had adequate warm-up time.
High Count Rate	Very high count rates can lead to peak shifting. If possible, move the source further from the detector to reduce the count rate and re-acquire the spectrum.

Problem: The energy resolution (peak width) is poor.

Possible Cause	Suggested Solution
Electronic Noise	Check for and remove sources of electronic noise near the detector and signal cables (e.g., motors, fluorescent lights). Ensure proper grounding of all components.
Incorrect Amplifier Settings	If your system has a separate amplifier, ensure the shaping time and other settings are optimized for your detector. Consult the manufacturer's manual.
Detector Health (HPGe)	For HPGe detectors, poor resolution can indicate a loss of vacuum or a problem with the cooling system. Check the liquid nitrogen level and for any signs of condensation.
Detector Health (NaI(Tl))	For NaI(Tl) detectors, a loss of hermetic seal or damage to the crystal can degrade resolution. This typically requires professional repair.

Problem: The calculated activity of my Tm-170 source is inaccurate.

Possible Cause	Suggested Solution
Incorrect Efficiency Calibration	An inaccurate efficiency curve will directly lead to incorrect activity calculations. Re-calibrate the efficiency using certified standards as described in Protocol 2.
Incorrect Source-Detector Geometry	The efficiency calibration is only valid for the exact geometry in which it was performed. Ensure your Tm-170 source is placed in the same position and orientation as the calibration sources.
Background Subtraction Errors	Inaccurate subtraction of the background under the peak will affect the net peak area. Ensure you have a clean, long-duration background measurement and that the software is correctly defining the peak region of interest.
Summing Effects	If other gamma rays are emitted in cascade with the 84.25 keV photon, coincidence summing can alter the peak's count rate. This is more pronounced at high efficiencies (close geometries). If high accuracy is required, consider using a calibrated Tm-170 source for a direct efficiency measurement at 84.25 keV or use software that can correct for summing effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scilit.com [scilit.com]
- 2. Quality control of gamma spectrometry measurements [inis.iaea.org]
- 3. web.pa.msu.edu [web.pa.msu.edu]
- 4. atomfizika.elte.hu [atomfizika.elte.hu]
- 5. pnnl.gov [pnnl.gov]
- 6. irpa.net [irpa.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. aapm.org [aapm.org]
- 9. inis.iaea.org [inis.iaea.org]
- 10. Simplified Efficiency Calibration Methods for Scintillation Detectors Used in Nuclear Remediation [arxiv.org]
- To cite this document: BenchChem. [Calibration and quality control procedures for Thulium-170 detectors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1219096#calibration-and-quality-control-procedures-for-thulium-170-detectors\]](https://www.benchchem.com/product/b1219096#calibration-and-quality-control-procedures-for-thulium-170-detectors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com